molecular formula C7H3F3O2 B1306042 2,3,5-Trifluorobenzoic acid CAS No. 654-87-5

2,3,5-Trifluorobenzoic acid

Cat. No.: B1306042
CAS No.: 654-87-5
M. Wt: 176.09 g/mol
InChI Key: CPZROMDDCPPFOO-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzoic acid is a trifluorinated derivative of benzoic acid, characterized by the presence of three fluorine atoms attached to the benzene ring. Its molecular formula is C7H3F3O2, and it has a molecular weight of 176.09 g/mol . This compound is of significant interest in various fields due to its unique chemical properties imparted by the fluorine atoms.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as halogens and nucleophiles are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and more complex aromatic compounds .

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzoic acid
  • 3,4,5-Trifluorobenzoic acid
  • 2,3,6-Trifluorobenzoic acid
  • 2,3-Difluorobenzoic acid
  • 2,4-Difluorobenzoic acid

Comparison: 2,3,5-Trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct chemical properties compared to its isomers. For instance, 2,4,5-Trifluorobenzoic acid is an important intermediate in the synthesis of quinolone antibacterial drugs , while 3,4,5-Trifluorobenzoic acid is used in the synthesis of anticancer drugs . The differences in fluorine atom positioning affect the compound’s reactivity, stability, and overall chemical behavior .

Properties

IUPAC Name

2,3,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZROMDDCPPFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380323
Record name 2,3,5-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-87-5
Record name 2,3,5-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluorobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid?

A1: The synthesis of 4-chloro-2,3,5-trifluorobenzoic acid is significant because it introduces a new tetrahalogenated benzoic acid derivative. This compound is structurally related to 2,3,5-trifluorobenzoic acid, sharing a similar fluorination pattern on the benzene ring. The presence of halogens, especially fluorine, can significantly impact a molecule's properties, such as its acidity, lipophilicity, and metabolic stability. Therefore, this new synthesis paves the way for investigating the properties and potential applications of this class of compounds, including this compound, in various fields. []

Q2: How was the structure of 4-chloro-2,3,5-trifluorobenzoic acid confirmed?

A2: The structure of the newly synthesized 4-chloro-2,3,5-trifluorobenzoic acid was confirmed using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Additionally, elemental analysis was performed to verify the elemental composition of the compound. []

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